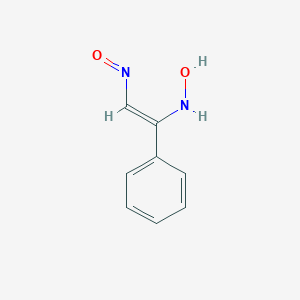
(hydroxyimino)(phenyl)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(hydroxyimino)(phenyl)acetaldehyde oxime is a chemical compound known for its unique properties and applications in various fields. It is a vic-dioxime, which means it contains two oxime groups attached to adjacent carbon atoms. This compound has been extensively studied for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (hydroxyimino)(phenyl)acetaldehyde oxime can be synthesized through several methods. One common method involves the reaction of ω-isonitrosoacetophenone with hydroxylamine and sodium acetate in an ethanolic medium . Another method includes the reaction of 4-(phenoxy)chlorophenylglyoxime with 4-chloroaniline .
Industrial Production Methods: Industrial production of phenylglyoxime typically follows the method developed by Ponzio and Avogadro, which involves the reaction of ethynylbenzene with nitrosyl chloride in the presence of sodium ethoxide .
Análisis De Reacciones Químicas
Types of Reactions: (hydroxyimino)(phenyl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated phenylglyoxime derivatives.
Aplicaciones Científicas De Investigación
(hydroxyimino)(phenyl)acetaldehyde oxime has a wide range of applications in scientific research:
Mecanismo De Acción
(hydroxyimino)(phenyl)acetaldehyde oxime exerts its effects primarily through its ability to form stable complexes with transition metals. The oxime groups coordinate with metal ions, forming chelate complexes. These complexes can exhibit various properties, such as catalytic activity, depending on the metal ion involved . The molecular targets and pathways involved in these processes are primarily related to the coordination chemistry of the metal-oxime complexes .
Comparación Con Compuestos Similares
(hydroxyimino)(phenyl)acetaldehyde oxime can be compared with other vic-dioximes, such as:
Dimethylglyoxime: Known for its use in the qualitative analysis of nickel.
Chlorophenylglyoxime: Similar to phenylglyoxime but with a chlorine substituent, affecting its reactivity and applications.
Aminophenylglyoxime: Contains an amino group, which can enhance its coordination properties.
Uniqueness: this compound is unique due to its ability to form highly stable complexes with a wide range of transition metals, making it versatile in various applications, from catalysis to material science .
Propiedades
Número CAS |
4589-97-3 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
Clave InChI |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
SMILES canónico |
C1=CC=C(C=C1)C(=CN=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


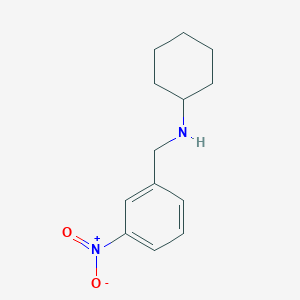
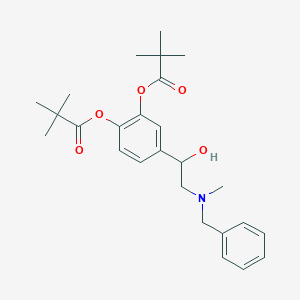
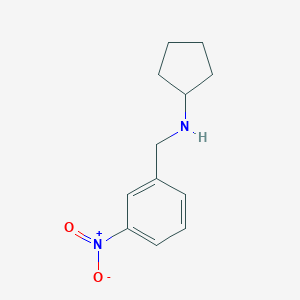
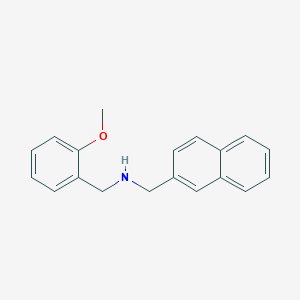
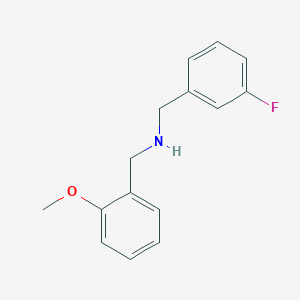
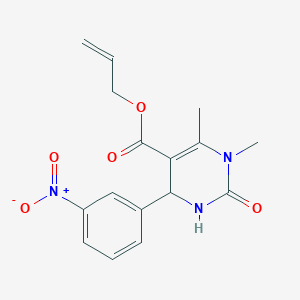
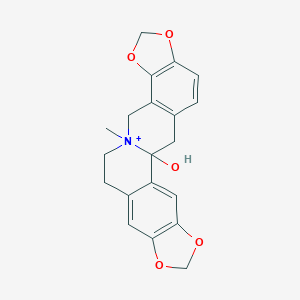
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
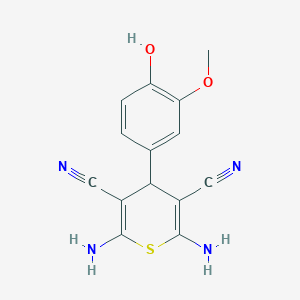
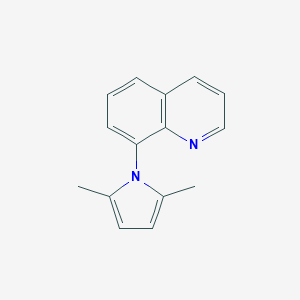
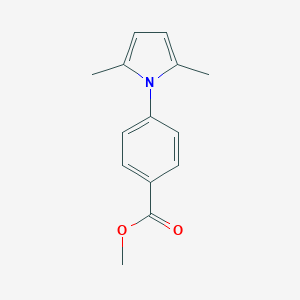
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
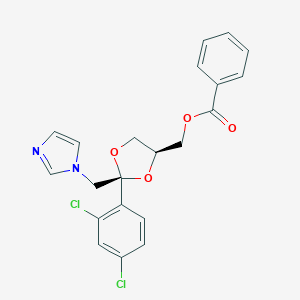
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
